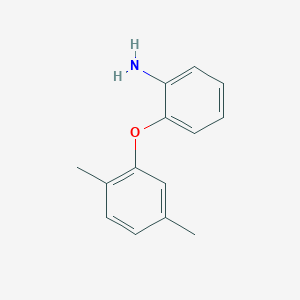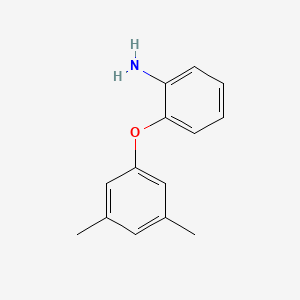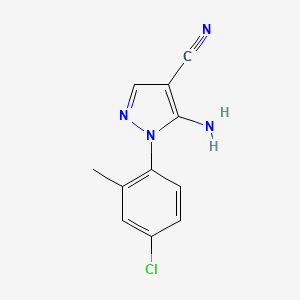
Methyl 3-methyl-6-nitropicolinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-methyl-6-nitropicolinate is an organic compound that belongs to the class of nitropyridines It is characterized by a nitro group attached to the pyridine ring, which significantly influences its chemical properties and reactivity
Aplicaciones Científicas De Investigación
Methyl 3-methyl-6-nitropicolinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Safety and Hazards
Direcciones Futuras
While specific future directions for Methyl 3-methyl-6-nitropicolinate are not available in the retrieved data, research in the field of chemistry often involves the synthesis of new compounds, the discovery of new reactions, and the development of new applications for existing compounds .
Relevant Papers Several papers were found related to this compound. These papers discuss topics such as the synthesis and pharmacological activities of azo dye derivatives , the interaction mechanism between 1-methyl-3,4,5-trinitropyrazole and 1,3,5,7-Tetranitro-1,3,5,7-tetrazocane , and the roles and therapeutic implications of m6A modification in cancer immunotherapy . These papers provide valuable insights into the properties and potential applications of this compound and similar compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-methyl-6-nitropicolinate typically involves the nitration of methyl 3-methylpicolinate. The nitration process can be carried out using a mixture of concentrated sulfuric acid and concentrated nitric acid. The reaction is usually performed at low temperatures to control the rate of nitration and to prevent over-nitration. The general reaction scheme is as follows:
- Dissolve methyl 3-methylpicolinate in concentrated sulfuric acid.
- Slowly add concentrated nitric acid to the solution while maintaining the temperature below 10°C.
- Stir the reaction mixture for a specified period, typically 1-2 hours.
- Quench the reaction by pouring the mixture into ice-cold water.
- Extract the product using an organic solvent such as dichloromethane.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Continuous flow reactors may be used to enhance the efficiency and safety of the nitration process.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 3-methyl-6-nitropicolinate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using iron powder in acidic conditions.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon catalyst, iron powder with hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Potassium permanganate in acidic or basic medium.
Major Products:
Reduction: Methyl 3-methyl-6-aminopicolinate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Methyl 3-carboxy-6-nitropicolinate.
Mecanismo De Acción
The mechanism of action of Methyl 3-methyl-6-nitropicolinate depends on its chemical reactivity. The nitro group is an electron-withdrawing group, which makes the compound susceptible to nucleophilic attack. In biological systems, the compound may interact with cellular components through its nitro group, leading to various biochemical effects. The exact molecular targets and pathways involved are subject to ongoing research.
Comparación Con Compuestos Similares
Methyl 3-methyl-6-nitropicolinate can be compared with other nitropyridine derivatives such as:
Methyl 3-nitropicolinate: Lacks the methyl group at the 3-position, which affects its reactivity and physical properties.
Methyl 6-nitropicolinate: Lacks the methyl group at the 3-position, leading to different chemical behavior.
3-Methyl-6-nitropyridine: Lacks the ester group, which influences its solubility and reactivity.
Propiedades
IUPAC Name |
methyl 3-methyl-6-nitropyridine-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4/c1-5-3-4-6(10(12)13)9-7(5)8(11)14-2/h3-4H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSAJAKAAGMGPQC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C=C1)[N+](=O)[O-])C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20496643 |
Source


|
| Record name | Methyl 3-methyl-6-nitropyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20496643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
342622-72-4 |
Source


|
| Record name | Methyl 3-methyl-6-nitropyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20496643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
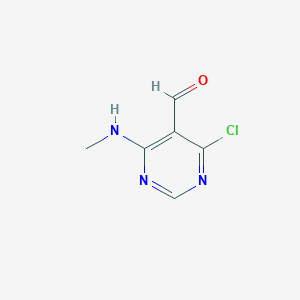
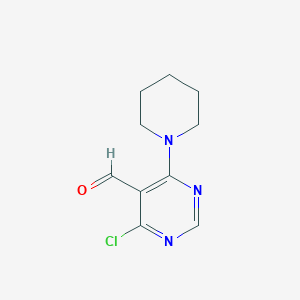
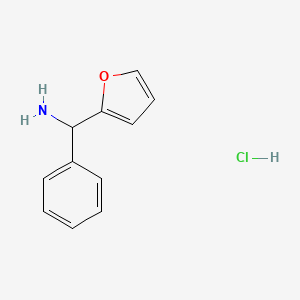



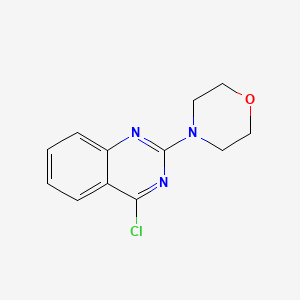
![2-Oxabicyclo[2.2.2]octan-3-one, 4-methyl-](/img/structure/B1313910.png)

